
4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzonitrilo
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-TMB, is an organoboron compound that has seen a surge in research in recent years. It has been studied for its potential applications in organic synthesis, as well as its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Azidas Arilo
Este compuesto se puede utilizar como reactivo en la síntesis de azidas arilo . Las azidas arilo son intermediarios valiosos en la síntesis orgánica y tienen aplicaciones en diversos campos, como la química medicinal, los agroquímicos y la ciencia de los materiales.
Arilación de Cloruros Alílicos
También se puede utilizar en la arilación de cloruros alílicos . Este proceso es un paso clave en la síntesis de muchos compuestos biológicamente activos y productos naturales.
Síntesis de Conjutos de ARN
El compuesto está involucrado en la síntesis de conjugados de ARN . Estos conjugados tienen aplicaciones potenciales en terapéutica y diagnóstica, particularmente en el campo de la interferencia de ARN y las tecnologías de antisentido.
Alcoxilación
Se utiliza en reacciones de alcoxilación . La alcoxilación es un tipo de reacción de carbonilación que introduce un grupo carbonilo y un grupo alcoxilo en una molécula. Es un método útil para la síntesis de ésteres y amidas a partir de materiales de partida fácilmente disponibles.
Síntesis de Inhibidores de mTOR y PI3K
El compuesto se utiliza en la síntesis de inhibidores de mTOR y PI3K . Estos inhibidores son agentes antitumorales potenciales y tienen implicaciones significativas en la investigación del cáncer.
Síntesis Electrooxidativa de Biarilos
Se utiliza en la síntesis electrooxidativa de biarilos . Los biarilos son una clase de compuestos que contienen dos grupos arilo. Se encuentran en muchos productos naturales biológicamente activos y productos farmacéuticos.
Sistema de Liberación de Fármacos Responsivo a ROS
Se desarrolló un sistema de liberación de fármacos responsivo a especies reactivas de oxígeno (ROS) mediante la modificación estructural del ácido hialurónico (HA) con éster de pinacol de ácido fenilborónico (PBAP). La curcumina (CUR) se encapsuló en este sistema de liberación de fármacos para formar nanopartículas cargadas con curcumina (HA@CUR NPs). Esto proporciona un buen sistema de liberación de fármacos potencial para el tratamiento de la periodontitis y podría ofrecer información valiosa para la terapéutica dental dirigida a enfermedades periodontales .
Estudios de Hidrólisis
Los ésteres de pinacol de ácido fenilborónico, incluido este compuesto, se han estudiado por su susceptibilidad a la hidrólisis a pH fisiológico. La cinética de la hidrólisis depende de los sustituyentes en el anillo aromático . Esta información es importante cuando se consideran estos ésteres de pinacol de ácido borónico para fines farmacológicos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters are commonly used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester compound interacts with a halide compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Result of Action
The primary result of the action of 4-Cyanophenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in biochemical reactions is primarily as a reagent in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
The molecular mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with other molecules in the context of organic synthesis. It can form binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDTPGXBZCBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370405 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-82-2 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Cyanophenylboronic acid pinacol ester contribute to the detection of water in the fluorescent polymer film?
A1: 4-Cyanophenylboronic acid pinacol ester is a crucial part of the fluorescent monomer (SM-2) within the polymer film. This monomer is designed to exhibit photo-induced electron transfer (PET), a process that can quench its fluorescence. The boronic acid pinacol ester group within SM-2 interacts with water molecules. This interaction disrupts the PET process, leading to an increase in fluorescence intensity. Essentially, the presence of water "turns on" the fluorescence of the polymer film. []
Q2: What are the advantages of incorporating 4-Cyanophenylboronic acid pinacol ester into a polymeric film for water detection?
A2: Utilizing a polymeric film with embedded 4-Cyanophenylboronic acid pinacol ester offers several advantages:
- Sensitivity: The research demonstrated that the polymer film could detect very low concentrations of water (detection limit of 0.066 wt% in acetonitrile). [] This highlights its potential for sensing trace amounts of water.
- Reversibility: The fluorescence change is reversible. The film's fluorescence decreases upon drying and increases again upon exposure to moisture, enabling repeated use. []
- Versatility: The polymer film exhibited water sensing capabilities in various solvents, including less polar, polar, protic, and aprotic solvents. [] This suggests broad applicability for detecting water in different environments.
- Visual Detection: The change in fluorescence intensity provides a straightforward visual indication of the presence and relative amount of water. [] This is particularly useful for applications requiring simple and direct water detection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


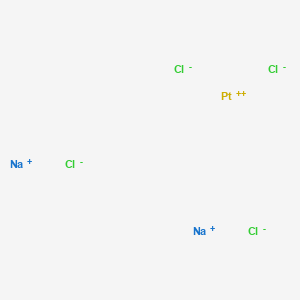


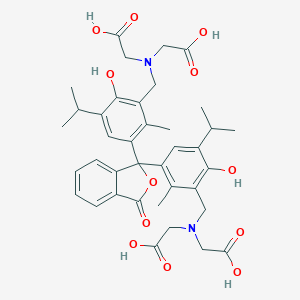


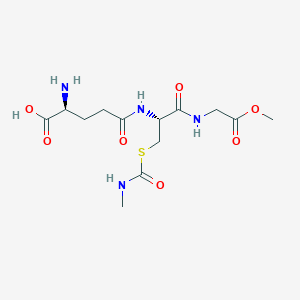

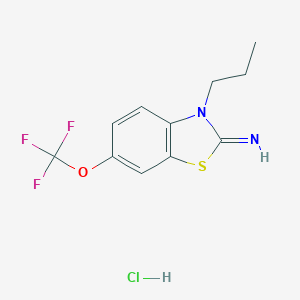

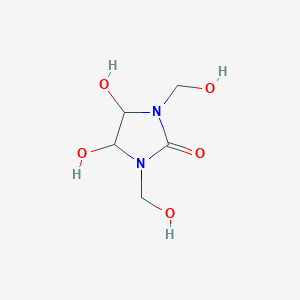

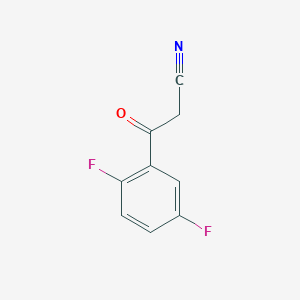
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
